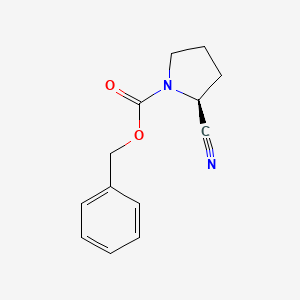

(S)-1-N-Cbz-2-cyano-pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGQGIWVNDVSL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468203 | |

| Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63808-36-6 | |

| Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-N-Cbz-2-cyano-pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-N-Cbz-2-cyano-pyrrolidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-2-cyano-pyrrolidine, a chiral pyrrolidine derivative, has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. Its rigid, stereochemically defined structure makes it an ideal scaffold for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, with a focus on its pivotal role as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | [2] |

| CAS Number | 63808-36-6 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | White to Yellow Solid | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like chloroform, dimethyl sulfoxide, and ethyl acetate. | Inferred from similar compounds[3] |

| pKa (Predicted) | -5.02 ± 0.40 | [1] |

| XLogP3-AA (Computed) | 1.9 | [2] |

| Topological Polar Surface Area | 53.3 Ų | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a specific, detailed protocol for this exact molecule is not published, the synthesis of the closely related and commercially important intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, provides a well-documented analogous pathway. This synthesis typically starts from the readily available chiral precursor, L-proline.

General Synthetic Approach

The synthesis can be conceptualized as a three-stage process:

-

N-protection of L-proline: The amino group of L-proline is protected, in this case with a carboxybenzyl (Cbz) group, to prevent unwanted side reactions in subsequent steps.

-

Amidation of the Carboxylic Acid: The carboxylic acid moiety of the N-protected proline is converted to a primary amide.

-

Dehydration of the Amide to a Nitrile: The primary amide is then dehydrated to yield the target nitrile group.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Cyanopyrrolidine Intermediate (Adapted)

The following is an adapted protocol based on the synthesis of a similar cyanopyrrolidine derivative.

Step 1: N-Acylation of L-Proline

-

L-proline is dissolved in a suitable solvent system (e.g., a mixture of an organic solvent and aqueous base).

-

Benzyl chloroformate (Cbz-Cl) is added portion-wise at a controlled temperature (typically 0-5 °C) to yield N-Cbz-L-proline.

Step 2: Amide Formation

-

The N-Cbz-L-proline is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

-

A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added, followed by a source of ammonia (e.g., ammonium bicarbonate) to form (S)-1-N-Cbz-pyrrolidine-2-carboxamide.

Step 3: Dehydration to the Nitrile

-

The amide is suspended in an appropriate solvent like tetrahydrofuran (THF).

-

A dehydrating agent, such as trifluoroacetic anhydride (TFAA), is added at a reduced temperature (0-5 °C).

-

The reaction is stirred until completion, followed by a careful workup to isolate the final product, this compound.

Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and stereochemical integrity of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Information Provided | Expected Observations |

| ¹H NMR | Structural confirmation, presence of protons and their chemical environment. | Signals corresponding to the Cbz protecting group (aromatic protons and benzylic CH₂), and the pyrrolidine ring protons. |

| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the carbonyl and nitrile carbons, aromatic carbons, benzylic carbon, and pyrrolidine ring carbons. |

| FT-IR | Presence of key functional groups. | Characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O) of the carbamate, and C-H bonds. |

| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of the compound. |

| Chiral HPLC | Enantiomeric purity. | Separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess. |

Predicted Spectroscopic Data

While specific, published spectra for this compound are not widely available, the expected chemical shifts and absorption frequencies can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

-

7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

5.10-5.30 ppm (m, 2H): Benzylic protons (-CH₂-Ph).

-

4.70-4.80 ppm (m, 1H): Proton at the C2 position of the pyrrolidine ring.

-

3.50-3.70 ppm (m, 2H): Protons at the C5 position of the pyrrolidine ring.

-

2.00-2.40 ppm (m, 4H): Protons at the C3 and C4 positions of the pyrrolidine ring.

¹³C NMR (predicted):

-

~170 ppm: Carbonyl carbon of the carbamate.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128 ppm: Aromatic carbons of the benzyl group.

-

~118 ppm: Nitrile carbon.

-

~68 ppm: Benzylic carbon (-CH₂-Ph).

-

~50-60 ppm: Pyrrolidine ring carbons.

FT-IR (predicted):

-

~2240 cm⁻¹: Nitrile (C≡N) stretching.

-

~1700 cm⁻¹: Carbonyl (C=O) stretching of the carbamate.

-

~3000-2850 cm⁻¹: C-H stretching.

Caption: Analytical workflow for the characterization of this compound.

Role in Drug Development: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The primary significance of this compound in drug development lies in its use as a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4][5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[6] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action is a cornerstone in the treatment of type 2 diabetes mellitus.

The cyanopyrrolidine moiety is a critical pharmacophore for DPP-IV inhibitors.[1] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme.[6] The stereochemistry at the C2 position of the pyrrolidine ring is crucial for optimal binding and inhibitory activity.

While this compound itself is not the active pharmaceutical ingredient, its Cbz group can be readily removed and the resulting amine can be further functionalized to produce potent and selective DPP-IV inhibitors like Vildagliptin and Saxagliptin.

Caption: Simplified signaling pathway of DPP-IV and its inhibition.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. In case of contact, immediate and thorough washing of the affected area is recommended. Store the compound in a tightly sealed container in a cool, dry place.

Table 3: GHS Hazard Statements

| Code | Hazard Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical nature make it an indispensable precursor for the synthesis of a new class of antidiabetic drugs. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is crucial for researchers and scientists involved in the discovery and development of novel therapeutics targeting the dipeptidyl peptidase IV enzyme. While some experimental data remains to be publicly documented, the information available from analogous compounds provides a solid foundation for its effective use in a research and development setting.

References

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H14N2O2 | CID 11535955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structure Elucidation of (S)-1-N-Cbz-2-cyano-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (S)-1-N-Cbz-2-cyano-pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols for characterization, and summarizes the quantitative data essential for its identification and quality control.

Compound Identification

| Property | Value |

| Systematic Name | Benzyl (2S)-2-cyanopyrrolidine-1-carboxylate |

| Common Name | This compound |

| CAS Number | 63808-36-6[1][2] |

| Molecular Formula | C13H14N2O2[1][2] |

| Molecular Weight | 230.26 g/mol [1] |

| Appearance | White to yellow solid[2] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, L-proline. The first step involves the protection of the secondary amine in L-proline with a carboxybenzyl (Cbz) group, followed by the conversion of the carboxylic acid moiety into a nitrile.

A common route involves the amidation of N-Cbz-L-proline to form the intermediate (S)-N-Cbz-pyrrolidine-2-carboxamide, which is then dehydrated to yield the target nitrile.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of (S)-N-Cbz-pyrrolidine-2-carboxamide (Precursor)

A detailed experimental procedure for the synthesis of the precursor, N-carbobenzoxy-L-prolinamide, is outlined in patent CN104086475B. The process involves the reaction of N-Cbz-L-prolyl chloride with ammonia. The resulting product is a white solid.

Synthesis of this compound

General Dehydration Protocol (Adapted): To a solution of (S)-N-Cbz-pyrrolidine-2-carboxamide in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a dehydrating agent is added at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then quenched, and the product is extracted, dried, and purified, typically by column chromatography.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.

-

Optical Rotation: The specific rotation is measured using a polarimeter to confirm the enantiomeric purity of the (S)-isomer.

Structure Elucidation and Data Presentation

The elucidation of the structure of this compound is based on the collective interpretation of data from various analytical techniques.

Spectroscopic Data

While specific, experimentally determined high-resolution spectra for the title compound were not found in the initial search, data for the immediate precursor, N-Cbz-L-prolinamide, is available and provides a basis for expected spectral features.

Table 1: ¹H-NMR Data for N-Cbz-L-prolinamide (Precursor)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.23-7.40 | m | 5H | Aromatic protons (Cbz) |

| 6.72 | s | 1H | Amide proton (-CONH₂) |

| 6.13 | s | 1H | Amide proton (-CONH₂) |

| 5.08-5.18 | m | 2H | Benzylic protons (-CH₂-Ph) |

| 4.29-4.34 | m | 1H | H-2 (pyrrolidine) |

| 3.42-3.53 | m | 2H | H-5 (pyrrolidine) |

| 1.87-2.28 | m | 4H | H-3, H-4 (pyrrolidine) |

Data obtained from patent CN104086475B for N-carbobenzoxy-L-prolinamide in CDCl₃.

For this compound, the key expected changes in the NMR spectra compared to its amide precursor would be the disappearance of the amide proton signals and a characteristic downfield shift for the H-2 proton of the pyrrolidine ring due to the electron-withdrawing nature of the nitrile group. The ¹³C NMR would show the appearance of a signal for the nitrile carbon (typically around 115-125 ppm) and the disappearance of the amide carbonyl carbon signal.

The IR spectrum is expected to show a characteristic nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 230.26 g/mol .

Stereochemistry

The stereochemistry of the compound is retained from the starting material, L-proline, which has the (S)-configuration. The enantiomeric purity can be confirmed by measuring the specific optical rotation.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound follows a logical progression of steps, from synthesis to comprehensive characterization.

Caption: Workflow for the synthesis and structure elucidation.

References

In-Depth Technical Guide: (S)-1-N-Cbz-2-cyano-pyrrolidine (CAS: 63808-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-2-cyano-pyrrolidine, with the CAS number 63808-36-6, is a chiral pyrrolidine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid, five-membered ring structure and the presence of a nitrile group make it a valuable intermediate in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used in the management of type 2 diabetes mellitus.

Chemical and Physical Properties

This compound, also known as Benzyl (2S)-2-cyanopyrrolidine-1-carboxylate, is a white to yellow solid at room temperature. Its chemical structure features a pyrrolidine ring with a cyano group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom.

| Property | Value | Reference |

| CAS Number | 63808-36-6 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | White to Yellow Solid | [1] |

| Synonyms | Benzyl (2S)-2-cyanopyrrolidine-1-carboxylate, (S)-1-(Benzyloxycarbonyl)-2-cyanopyrrolidine | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 5.21 (s, 2H, -CH₂-Ph), 4.75-4.70 (m, 1H, N-CH-CN), 3.65-3.50 (m, 2H, N-CH₂), 2.30-2.05 (m, 4H, -CH₂-CH₂-).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154.5 (C=O), 135.8 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 118.0 (CN), 67.8 (-CH₂-Ph), 47.5 (N-CH-CN), 46.8 (N-CH₂), 31.5 (-CH₂-), 24.0 (-CH₂-).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~2240 | C≡N stretch (nitrile) |

| ~1700 | C=O stretch (carbamate) |

| ~1420 | C-N stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 230. Key fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the pyrrolidine ring.

Synthesis

A common synthetic route to this compound starts from the readily available amino acid, L-proline. The synthesis involves two key steps: protection of the amine and conversion of the carboxylic acid to a nitrile.

Experimental Protocol: Synthesis from N-Cbz-L-prolinamide

This protocol outlines the dehydration of N-Cbz-L-prolinamide to yield this compound.

Materials:

-

N-Cbz-L-prolinamide

-

Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or cyanuric chloride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Base (e.g., pyridine, triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-prolinamide in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the dehydrating agent to the stirred solution. If using an acid chloride like POCl₃, a base such as pyridine is typically added to neutralize the generated acid.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Precursor to DPP-4 Inhibitors

This compound is a key intermediate in the synthesis of a class of drugs known as gliptins, which are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[4][5] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6]

DPP-4 Inhibition Signaling Pathway

In response to food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release from α-cells.[6] DPP-4 rapidly degrades these incretins, thereby limiting their insulinotropic effects. DPP-4 inhibitors block this degradation, leading to prolonged activity of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and improves glycemic control in patients with type 2 diabetes.[4][6]

Caption: Mechanism of DPP-4 inhibitor action.

Role in the Synthesis of Vildagliptin

This compound is a precursor to another key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is directly used in the synthesis of Vildagliptin. The Cbz group can be removed and replaced with a chloroacetyl group. This chloroacetylated intermediate is then coupled with 3-amino-1-adamantanol to form Vildagliptin.[4][7]

Experimental Protocol: Synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes the final coupling step in the synthesis of Vildagliptin.

Materials:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

3-amino-1-adamantanol

-

Base (e.g., potassium carbonate, sodium bicarbonate)

-

Solvent (e.g., acetonitrile, tetrahydrofuran)

-

Potassium iodide (catalytic amount)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization

Procedure:

-

To a stirred suspension of 3-amino-1-adamantanol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of potassium iodide.

-

Add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to give crude Vildagliptin.

-

Purify the crude product by recrystallization from an appropriate solvent system to obtain pure Vildagliptin.[4][5]

Caption: Final step in the synthesis of Vildagliptin.

Safety and Handling

This compound is classified as toxic if swallowed and toxic in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry and drug development. Its utility as a key intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin highlights its significance in the creation of modern therapeutics for type 2 diabetes. The synthetic routes and experimental protocols provided in this guide, along with the detailed spectroscopic data, offer valuable information for researchers and scientists working in the field of pharmaceutical synthesis and development. A thorough understanding of its properties and reactivity is crucial for its effective and safe utilization in the laboratory and in the scale-up production of life-saving medicines.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | C13H14N2O2 | CID 11535955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-1-N-Cbz-2-cyano-pyrrolidine

This technical guide provides a comprehensive overview of (S)-1-N-Cbz-2-cyano-pyrrolidine, a molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and relevance in medicinal chemistry.

Core Molecular Data

This compound is a derivative of the amino acid L-proline, featuring a carboxybenzyl (Cbz) protecting group and a nitrile functional group. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 230.26 g/mol | [1][3] |

| IUPAC Name | benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | [1] |

| CAS Number | 63808-36-6 | [1][2][4] |

| Appearance | White to Yellow Solid | [2] |

| Predicted pKa | -5.02 ± 0.40 | [2] |

| Topological Polar Surface Area | 53.3 Ų | [1][2] |

Significance in Drug Development

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a feature.[5] Among five-membered non-aromatic nitrogen heterocycles, the pyrrolidine ring is the most prevalent core structure.[5] The conformational rigidity and stereochemical complexity offered by pyrrolidine derivatives make them valuable building blocks in medicinal chemistry.

Specifically, 2-cyanopyrrolidine derivatives are key intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type-II diabetes.[6][7] Vildagliptin is a notable example of a DPP-IV inhibitor that utilizes a cyanopyrrolidine moiety.[6][8] The introduction of bicyclic pyrrolidine structures is also a strategy employed to enhance the three-dimensional shape of molecules, which can lead to improved binding affinity and clinical success.[5]

Synthetic Workflow

The synthesis of cyanopyrrolidine derivatives often starts from L-proline or its derivatives. A general workflow involves the N-acylation of the pyrrolidine ring followed by the conversion of the carboxylic acid group into a nitrile. The diagram below illustrates a conceptual workflow for the synthesis of an N-acyl-2-cyanopyrrolidine.

Caption: General synthetic workflow for N-acyl-2-cyanopyrrolidine.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a practical and alternative synthesis for a closely related key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has been described.[6][8] This procedure highlights the key chemical transformations involved in the synthesis of such compounds.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6]

-

Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid:

-

To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL), and separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

-

Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide:

-

To a solution of the carboxylic acid from the previous step (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.

-

Filter the mixture and wash the residue with DCM.

-

-

Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

-

To a suspension of the amide from the previous step (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

To this mixture, add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

-

Stir the mixture at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.

-

This protocol provides a representative example of the synthetic steps required to produce 2-cyanopyrrolidine derivatives, which are valuable precursors in the development of novel therapeutics. The choice of the N-acyl group, such as the Cbz group in the topic compound, can be adapted based on the desired final product and subsequent chemical transformations.

References

- 1. This compound | C13H14N2O2 | CID 11535955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [chemicalbook.com]

- 4. 63808-36-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral Pyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of key synthetic strategies for the preparation of enantiomerically enriched pyrrolidine derivatives, crucial scaffolds in medicinal chemistry and asymmetric catalysis. The content emphasizes detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows.

The pyrrolidine ring is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and is a cornerstone of organocatalysis.[1][2] Consequently, the development of efficient and stereocontrolled methods for the synthesis of chiral pyrrolidines is of significant importance in drug discovery and development. This document outlines several prominent methodologies, providing detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic routes for their specific targets.

Asymmetric [3+2] Cycloaddition Reactions

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[3] This method allows for the simultaneous formation of multiple stereocenters with a high degree of stereocontrol.[3] Both metal-catalyzed and organocatalytic variants of this reaction have been extensively developed.

Metal-Catalyzed [3+2] Cycloadditions

Copper and palladium catalysts are frequently employed in asymmetric [3+2] cycloadditions.[1][4] These catalysts, in conjunction with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantiomeric excesses.[4]

Caption: Workflow for Metal-Catalyzed Asymmetric [3+2] Cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from a general procedure for the copper-catalyzed cycloaddition of azomethine ylides.[1]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the copper(I) precatalyst (e.g., Cu(CH3CN)4PF6, 5 mol%) and the chiral ligand (e.g., a phosphoramidite, 5.5 mol%) in an anhydrous, degassed solvent (e.g., toluene, 0.1 M). Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

-

Reaction Assembly: To the catalyst solution, add the azomethine ylide precursor (an imine derived from an α-amino ester, 1.2 equivalents) and the alkene dipolarophile (1.0 equivalent).

-

Initiation and Reaction: Cool the mixture to the desired temperature (e.g., 0 °C). Add a base (e.g., DBU, 1.2 equivalents) dropwise to initiate the in situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.

Table 1: Performance of Metal-Catalyzed [3+2] Cycloadditions

| Catalyst/Ligand | Dipolarophile | Yield (%) | dr | ee (%) | Reference |

| Pd(0)/Phosphoramidite | N-Boc-imine | 85-99 | >20:1 | 90-99 | [4] |

| Cu(I)/TF-BiphamPhos | α,β-Unsaturated ester | 75-98 | >20:1 | 92-99 | [5] |

| Ag(I)/Chiral Ligand | Electron-deficient alkene | 60-95 | >19:1 | 85-97 | [3] |

Organocatalytic Synthesis

Asymmetric organocatalysis, particularly using proline and its derivatives, has emerged as a powerful strategy for the synthesis of chiral pyrrolidines.[2] These methods often involve the conjugate addition of aldehydes or ketones to nitroalkenes, followed by reductive cyclization to form the pyrrolidine ring.[6]

Caption: Proline-Catalyzed Synthesis of a Pyrrolidine Precursor.

Experimental Protocol: Organocatalytic Conjugate Addition and Cyclization

This protocol is based on the work of Vicario and colleagues for the synthesis of highly functionalized pyrrolidines.[6]

-

Michael Addition: In a vial, dissolve the aldehyde (1.0 equivalent) and the β-nitroacrolein dimethyl acetal (1.0 equivalent) in a suitable solvent (e.g., CH2Cl2, 0.5 M). Add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%). Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

-

Workup (Michael Adduct): Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography to isolate the γ-nitro acetal.

-

Reductive Cyclization: Dissolve the purified γ-nitro acetal (1.0 equivalent) in a mixture of acetic acid and water. Add zinc dust (10 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Final Workup and Purification: Filter the reaction mixture through a pad of Celite, washing with methanol. Neutralize the filtrate with a saturated aqueous solution of NaHCO3 and extract with CH2Cl2. Dry the combined organic layers over Na2SO4, concentrate, and purify by flash column chromatography to yield the 3,4-disubstituted pyrrolidine.[6]

Table 2: Performance of Organocatalytic Routes to Pyrrolidine Precursors

| Catalyst | Aldehyde | Nitroalkene | Yield (%) | dr | ee (%) | Reference |

| (S)-Proline | Propanal | Nitrostyrene | 95 | 19:1 | 99 | [2] |

| Diarylprolinol Silyl Ether | Isovaleraldehyde | β-Nitroacrolein acetal | 85 | >20:1 | 98 | [6] |

| Squaramide Catalyst | Cyclohexanone | Nitrostyrene | 92 | 95:5 | 94 | [7] |

Chiral Pool Synthesis

The use of readily available, enantiomerically pure starting materials, known as the "chiral pool," is a classical and reliable strategy for the synthesis of chiral pyrrolidines. L-proline and 4-hydroxy-L-proline are common starting points for the synthesis of a wide range of pyrrolidine-containing drugs and natural products.[8][9]

Caption: Synthetic Pathway from L-Proline via the Chiral Pool Approach.

Experimental Protocol: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline

This protocol describes a typical N-protection and reduction sequence starting from L-proline.[8]

-

N-Protection: Suspend L-proline (1.0 equivalent) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and sodium hydroxide (2.0 equivalents). Stir the mixture at room temperature overnight. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate to give N-Boc-L-proline, which can often be used without further purification.

-

Reduction: Dissolve the crude N-Boc-L-proline (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Carefully quench the reaction at 0 °C by the dropwise addition of methanol. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, concentrate, and purify by flash column chromatography to afford (S)-N-Boc-2-(hydroxymethyl)pyrrolidine.

Table 3: Examples of Pyrrolidine Derivatives from Chiral Pool Precursors

| Starting Material | Key Transformation | Product | Application | Reference |

| L-Proline | Reduction & Condensation | Avanafil | Drug for erectile dysfunction | [8] |

| 4-Hydroxy-L-proline | Oxidation & Alkylation | Grazoprevir Precursor | HCV NS3/4A protease inhibitor | [8] |

| Pyroglutamic Acid | Nucleophilic Addition | Katsuki's Pyrrolidine | Chiral Ligand | [10] |

Asymmetric C-H Functionalization

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Recent advances have enabled the enantioselective functionalization of the α-methylene C-H bonds of pyrrolidines, often using palladium catalysis with chiral ligands.[11]

Experimental Protocol: Palladium-Catalyzed Enantioselective α-C-H Arylation

This is a representative protocol for the thioamide-directed C-H arylation of pyrrolidines.

-

Substrate Preparation: Synthesize the N-thioacyl pyrrolidine from the corresponding pyrrolidine and a thioacylating agent.

-

Reaction Setup: In a glovebox, charge a vial with the N-thioacyl pyrrolidine (1.0 equivalent), the arylboronic acid (2.0 equivalents), a palladium source (e.g., Pd(OAc)2, 5 mol%), a chiral phosphoric acid ligand (10 mol%), and an oxidant (e.g., benzoquinone, 2.0 equivalents).

-

Reaction: Add the solvent (e.g., toluene) and stir the mixture at the desired temperature (e.g., 80 °C) for 24-48 hours.

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the α-arylated pyrrolidine.

Table 4: Enantioselective C-H Arylation of N-Heterocycles

| N-Heterocycle | Aryl Boronic Acid | Yield (%) | ee (%) | Reference |

| N-Thioacyl Pyrrolidine | 4-Tolylboronic acid | 87 | 96 | [11] |

| N-Thioacyl Piperidine | 4-Methoxyphenylboronic acid | 75 | 92 | [11] |

| N-Thioacyl Azepane | 3-Chlorophenylboronic acid | 68 | 90 | [11] |

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]

An In-Depth Technical Guide on the Mechanism of Action of (S)-1-N-Cbz-2-cyano-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Cbz-2-cyano-pyrrolidine is a key structural motif and a prototypical inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). As a member of the cyanopyrrolidine class of compounds, its mechanism of action is centered on the competitive and reversible inhibition of DPP-IV, a serine protease pivotal in glucose homeostasis. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The extended activity of these hormones leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, the lowering of blood glucose levels. This technical guide elucidates the core mechanism of action of this compound, details relevant experimental protocols for assessing its inhibitory activity, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound, also known as benzyl (2S)-2-cyanopyrrolidine-1-carboxylate, belongs to the cyanopyrrolidine class of molecules. This class of compounds has been extensively investigated for their potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV), a well-validated therapeutic target for the management of type 2 diabetes mellitus. The cyanopyrrolidine scaffold serves as a foundational element in the design of several clinically successful DPP-IV inhibitors. Understanding the mechanism of action of this core structure is fundamental for the development of novel and improved therapeutics in this class.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase IV

The primary mechanism of action of this compound is the inhibition of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.

The Role of the Cyanopyrrolidine Moiety

The cyanopyrrolidine moiety is crucial for the potent inhibitory activity of this class of compounds. The nitrile group (-C≡N) of the cyanopyrrolidine ring interacts with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. This interaction is believed to form a reversible covalent adduct, which mimics the transition state of the natural substrate hydrolysis. This stable, yet reversible, complex effectively blocks the enzyme's activity. The pyrrolidine ring itself mimics the proline residue of the natural substrates of DPP-IV, providing a high affinity for the S1 subsite of the enzyme's active pocket.

The Incretin Effect Enhancement

The physiological consequence of DPP-IV inhibition by this compound is the potentiation of the incretin effect. Incretins, primarily GLP-1 and GIP, are hormones released from the gastrointestinal tract in response to food intake. They play a critical role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion: Incretins act on pancreatic β-cells to enhance the release of insulin in the presence of elevated blood glucose levels.

-

Suppressing glucagon secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

DPP-IV is the primary enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the circulating half-life and bioavailability of active incretins. This leads to an amplification of their beneficial effects on glucose control.

Signaling Pathway

The inhibition of DPP-IV by this compound initiates a cascade of events that ultimately leads to improved glycemic control. The signaling pathway is depicted below.

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-1-N-Cbz-2-cyano-pyrrolidine

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Chiral Building Block: (S)-1-N-Cbz-2-cyano-pyrrolidine

This whitepaper provides a detailed exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. This guide offers a thorough examination of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. Included are detailed experimental protocols, comprehensive data tables, and visual diagrams of synthetic pathways to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of Chiral Building Blocks

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is paramount to its biological activity. Chiral building blocks, enantiomerically pure compounds, serve as foundational components in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The use of such building blocks is essential for ensuring the efficacy and safety of drugs by enabling precise interactions with biological targets. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous biologically active compounds due to its unique conformational properties and its ability to serve as a versatile synthetic handle.

This compound, with its defined stereocenter at the C-2 position, has emerged as a highly valuable intermediate. The presence of the cyano group and the readily removable benzyloxycarbonyl (Cbz) protecting group makes it an ideal precursor for the introduction of the pyrrolidine moiety in a variety of complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 63808-36-6 | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 230.26 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| IUPAC Name | benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | [2] |

| Topological Polar Surface Area | 53.3 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| pKa (Predicted) | -5.02 ± 0.40 | [1] |

Synthesis of this compound

The most common and practical synthetic route to this compound commences with the readily available and chiral amino acid, L-proline. The synthesis involves two key transformations: the protection of the secondary amine and the conversion of the carboxylic acid functionality into a nitrile group. A common pathway proceeds via the corresponding primary amide.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Reaction: L-Proline is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to yield (S)-1-N-Cbz-pyrrolidine-2-carboxylic acid.

Protocol:

-

Dissolve L-proline (1 equivalent) in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise while maintaining the temperature and vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain (S)-1-N-Cbz-pyrrolidine-2-carboxylic acid.

Caption: N-protection of L-Proline with Benzyl Chloroformate.

Reaction: The carboxylic acid is converted to the primary amide, (S)-1-N-Cbz-pyrrolidine-2-carboxamide.

Protocol:

-

Dissolve (S)-1-N-Cbz-pyrrolidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1 equivalent), and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a specified time to form the activated ester.

-

Introduce a source of ammonia, such as ammonium bicarbonate or aqueous ammonia, to the reaction mixture.

-

Stir until the amide formation is complete (monitored by TLC).

-

Work up the reaction by filtering off any solid byproducts (e.g., dicyclohexylurea if DCC is used) and extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by crystallization or column chromatography.

Reaction: The primary amide is dehydrated to the corresponding nitrile, yielding the final product.

Protocol:

-

Dissolve (S)-1-N-Cbz-pyrrolidine-2-carboxamide (1 equivalent) in an anhydrous solvent like THF or DCM.

-

Cool the solution to 0-5 °C.

-

Add a dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

-

Stir the reaction at low temperature and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction, for example, with a saturated aqueous solution of sodium bicarbonate if an acidic reagent was used.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.4-7.3 (m, 5H, Ar-H), 5.2 (s, 2H, -CH₂-Ph), 4.8 (m, 1H, N-CH-CN), 3.7-3.5 (m, 2H, -N-CH₂-), 2.4-2.1 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), 135 (Ar-C), 128-127 (Ar-CH), 118 (CN), 68 (-CH₂-Ph), 55 (N-CH-CN), 47 (-N-CH₂-), 30, 24 (-CH₂-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1700 (C=O stretch, carbamate), ~1420 (C-N stretch), ~700-750 (Aromatic C-H bend) |

| Mass Spec (ESI-MS) | m/z 231 [M+H]⁺, 253 [M+Na]⁺ |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Synthesis of Vildagliptin

Vildagliptin is a potent and selective DPP-4 inhibitor. The synthesis of Vildagliptin utilizes this compound as a key chiral precursor.

Caption: Role of this compound in Vildagliptin synthesis.

The synthesis involves the deprotection of the Cbz group from this compound, followed by N-acylation with chloroacetyl chloride. The resulting intermediate, (S)-1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile, is then coupled with 3-amino-1-adamantanol to yield Vildagliptin.[3][4] This synthetic strategy highlights the importance of this compound in providing the essential chiral pyrrolidine-nitrile moiety of the final drug molecule.

Conclusion

This compound stands out as a versatile and indispensable chiral building block in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and functional group handles allow for the efficient and stereoselective construction of intricate molecular architectures. The detailed synthetic protocols and comprehensive data provided in this guide are intended to facilitate its application in research and development, ultimately contributing to the advancement of new and improved therapeutics. The continued exploration of the synthetic utility of this and other chiral building blocks will undoubtedly pave the way for future innovations in drug discovery.

References

Technical Guide: Spectroscopic Data and Analysis of (S)-1-N-Cbz-2-cyano-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectroscopic data for the chiral synthetic intermediate, (S)-1-N-Cbz-2-cyano-pyrrolidine. This compound, also known by its IUPAC name benzyl (2S)-2-cyanopyrrolidine-1-carboxylate, is a key building block in the synthesis of various pharmaceutical agents, notably dipeptidyl peptidase-4 (DPP-4) inhibitors. Due to the limited availability of published experimental spectra, this guide presents a compilation of expected spectroscopic data based on the known synthesis and characterization of closely related analogs.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | benzyl (2S)-2-cyanopyrrolidine-1-carboxylate | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| CAS Number | 63808-36-6 |

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.39 - 7.29 | multiplet | 5H | Aromatic (C₆H₅) |

| 5.21 | singlet | 2H | Benzylic (-CH₂-Ph) |

| 4.75 | triplet | 1H | Pyrrolidine H-2 |

| 3.55 - 3.45 | multiplet | 2H | Pyrrolidine H-5 |

| 2.25 - 2.05 | multiplet | 4H | Pyrrolidine H-3, H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | Carbonyl (C=O) |

| 135.2 | Aromatic C (quaternary) |

| 128.7 | Aromatic CH |

| 128.4 | Aromatic CH |

| 128.1 | Aromatic CH |

| 118.2 | Nitrile (C≡N) |

| 67.8 | Benzylic (-CH₂-Ph) |

| 48.3 | Pyrrolidine C-2 |

| 46.5 | Pyrrolidine C-5 |

| 31.2 | Pyrrolidine C-3 |

| 24.5 | Pyrrolidine C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2245 | Nitrile (C≡N) stretch |

| ~1705 | Carbonyl (C=O, carbamate) stretch |

| ~1420 | C-N stretch |

| ~1210 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Proposed Fragment |

| 231.11 | [M+H]⁺ |

| 253.09 | [M+Na]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, from which the above spectroscopic data would be obtained.

Synthesis of this compound from (S)-1-N-Cbz-pyrrolidine-2-carboxamide

-

Reaction Setup: A solution of (S)-1-N-Cbz-pyrrolidine-2-carboxamide (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Reagents: Pyridine (2.2 equivalents) is added to the solution, followed by the dropwise addition of trifluoroacetic anhydride (1.2 equivalents) while maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 3-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound.

-

Characterization: The purified compound is then analyzed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualized Synthetic Workflow

The synthesis of this compound typically starts from the readily available amino acid, L-proline. The following diagram illustrates the key transformations in this synthetic sequence.

Caption: Synthetic pathway to this compound.

References

The Enduring Guardian: A Technical Guide to N-Cbz Protected Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals, prized for its unique conformational properties and its role as a versatile scaffold in medicinal chemistry.[1] Protecting the pyrrolidine nitrogen is a critical step in multi-step syntheses, preventing its inherent nucleophilicity from interfering with subsequent reactions. Among the arsenal of nitrogen protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands out for its robustness and reliability. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz protected pyrrolidines, complete with detailed experimental protocols and logical workflows, to aid researchers in their synthetic endeavors.

Core Concepts of the Cbz Protecting Group

Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group has become a mainstay in organic chemistry.[2] It is lauded for its stability across a wide range of conditions, including basic and mildly acidic environments, yet it can be selectively removed under specific, relatively mild conditions. This orthogonality to many other common protecting groups makes it an invaluable tool in complex synthetic strategies.[3]

The primary function of the Cbz group is to convert the nucleophilic secondary amine of the pyrrolidine ring into a much less reactive carbamate. This is typically achieved by reacting the pyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] The stability of the Cbz group is attributed to the delocalization of the nitrogen lone pair into the carbonyl group of the carbamate.

Physical and Chemical Properties of N-Cbz Protected Pyrrolidines

The introduction of the N-Cbz group significantly alters the physical and chemical properties of the parent pyrrolidine. The presence of the aromatic ring and the carbamate functionality generally leads to an increase in molecular weight, melting point, and boiling point, and a decrease in volatility and water solubility compared to the unprotected pyrrolidine.

Below is a compilation of physical and chemical data for a selection of N-Cbz protected pyrrolidines, providing a valuable resource for their identification, purification, and manipulation.

Table 1: Physical Properties of Selected N-Cbz Protected Pyrrolidines

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| N-Cbz-pyrrolidine | Benzyl pyrrolidine-1-carboxylate | C₁₂H₁₅NO₂ | 205.25 | - | - | 317.5 ± 21.0 (Predicted)[5][6] | 1.152 ± 0.06 (Predicted)[5] | - |

| (S)-N-Cbz-proline | (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | C₁₃H₁₅NO₄ | 249.26 | Crystalline Powder | 75-77 | - | 1.1952 (Rough Estimate) | - |

| N-Cbz-3-pyrrolidinone | Benzyl 3-oxopyrrolidine-1-carboxylate | C₁₂H₁₃NO₃ | 219.24 | Powder to crystal | 45-47[7][8] | 370.2 ± 42.0 (Predicted)[7][8] | 1.1897 at 25°C[7][8] | 1.5410[7][8] |

| (R)-(-)-N-Cbz-3-aminopyrrolidine | (R)-Benzyl 3-aminopyrrolidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | - | - | 315 | 1.155 at 25°C | 1.548 |

| 1-N-Cbz-pyrrolidine-3-carboxylic acid | 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | 249.26 | White solid | 107-109[9] | 90 (at 1 mmHg)[9] | 1.215 at 25°C[9] | - |

| (S)-1-N-Cbz-prolinamide | (S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | C₁₃H₁₆N₂O₃ | 248.28 | - | - | - | - | - |

| 1-N-Cbz-3-cyanopyrrolidine | Benzyl 3-cyanopyrrolidine-1-carboxylate | C₁₃H₁₄N₂O₂ | 230.26 | - | - | - | - | - |

Table 2: Spectroscopic Data of Selected N-Cbz Protected Pyrrolidines

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| N-Cbz-pyrrolidine | 7.35 (m, 5H), 5.14 (s, 2H), 3.50 (t, 4H), 1.88 (t, 4H) | 154.9, 136.9, 128.5, 127.9, 127.8, 66.8, 46.2, 25.5 | ~1695 (C=O, carbamate) | 205 (M+) |

| (S)-N-Cbz-proline | 10.4 (br s, 1H), 7.3 (m, 5H), 5.2-5.1 (m, 2H), 4.4-4.3 (m, 1H), 3.6-3.4 (m, 2H), 2.2-1.8 (m, 4H) | 176.8, 155.6, 136.2, 128.5, 128.0, 127.9, 67.2, 58.9, 46.8, 30.8, 24.5 | ~1700 (C=O, acid), ~1685 (C=O, carbamate) | 249 (M+) |

| N-Cbz-3-pyrrolidinone | 7.38-7.28 (m, 5H), 5.15 (s, 2H), 3.85 (s, 2H), 3.70 (t, 2H), 2.65 (t, 2H) | 206.5, 154.8, 136.4, 128.6, 128.1, 127.9, 67.4, 53.6, 45.9, 38.7 | ~1750 (C=O, ketone), ~1700 (C=O, carbamate) | 219 (M+) |

| (R)-(-)-N-Cbz-3-aminopyrrolidine | 7.35 (m, 5H), 5.12 (s, 2H), 3.7-3.2 (m, 4H), 3.1 (m, 1H), 2.1-1.9 (m, 1H), 1.8-1.6 (m, 1H), 1.5 (br s, 2H) | 154.8, 136.9, 128.5, 127.9, 127.8, 66.8, 51.5, 49.5, 46.5, 34.5 | ~3360, ~3290 (N-H), ~1690 (C=O, carbamate) | 220 (M+) |

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used. The data for N-Cbz-pyrrolidine is predicted based on typical values.

Chemical Properties and Reactivity

The chemical behavior of N-Cbz protected pyrrolidines is dominated by the carbamate functionality and the potential for reactions at the pyrrolidine ring, provided other functional groups are absent.

Stability: The Cbz group is stable to a wide range of reagents, including many bases (e.g., triethylamine, pyridine), mild acids, and some organometallic reagents. However, it is sensitive to strong acids and reducing conditions.[3]

Deprotection: The removal of the Cbz group is a key transformation in the synthetic utility of these compounds. The most common methods for Cbz deprotection are:

-

Catalytic Hydrogenolysis: This is the most widely used and often the cleanest method. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[10]

-

Acidic Cleavage: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can cleave the Cbz group.[3][11] This method is particularly useful when the molecule contains functional groups that are sensitive to reduction.

-

Other Methods: Other reagents, such as Lewis acids or certain nucleophiles, can also be employed for Cbz deprotection under specific circumstances.[10]

The choice of deprotection method depends on the overall structure of the molecule and the presence of other functional groups.

Experimental Protocols

Detailed and reliable experimental procedures are essential for reproducible results in the laboratory. The following are representative protocols for the synthesis and deprotection of N-Cbz protected pyrrolidines.

Protocol 1: Synthesis of N-Cbz-pyrrolidine

This protocol describes a general method for the N-protection of pyrrolidine using benzyl chloroformate.

Materials:

-

Pyrrolidine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pyrrolidine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of dichloromethane and water (1:1).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of N-Cbz-pyrrolidine via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the Cbz group using palladium on carbon and hydrogen gas.

Materials:

-

N-Cbz-pyrrolidine derivative (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the N-Cbz-pyrrolidine derivative (1.0 eq) in methanol or ethanol in a suitable reaction flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.

Protocol 3: Deprotection of N-Cbz-pyrrolidine using HBr in Acetic Acid

This protocol describes a common acidic cleavage method for Cbz removal.

Materials:

-

N-Cbz-pyrrolidine derivative (1.0 eq)

-

33% HBr in acetic acid

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve the N-Cbz-pyrrolidine derivative (1.0 eq) in a minimal amount of glacial acetic acid (if necessary).

-

Add a solution of 33% HBr in acetic acid at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, add a large excess of cold diethyl ether to precipitate the pyrrolidine hydrobromide salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

The free base can be obtained by neutralizing the salt with a suitable base and extracting with an organic solvent.

Visualization of Workflows and Logical Relationships

To further clarify the synthetic and functional context of N-Cbz protected pyrrolidines, the following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a conceptual diagram of their application as enzyme inhibitors.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Cbz-pyrrolidine CAS#: 25070-74-0 [m.chemicalbook.com]

- 6. 1-Cbz-pyrrolidine | 25070-74-0 [amp.chemicalbook.com]

- 7. 1-N-Cbz-3-pyrrolidinone CAS#: 130312-02-6 [m.chemicalbook.com]

- 8. 1-N-Cbz-3-pyrrolidinone | 130312-02-6 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. tdcommons.org [tdcommons.org]

Methodological & Application

Application Notes: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Introduction

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[1][2][3][4] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type-II diabetes.[1] The 2(S)-cyanopyrrolidine moiety is essential for the potent and reversible inhibition of the DPP-IV enzyme, which in turn extends the activity of incretin hormones, helping to improve glucose homeostasis.[1][3]

This document outlines a practical and efficient multi-step synthesis protocol starting from the readily available and inexpensive amino acid, L-proline. The described methodology avoids complex protection/deprotection strategies and provides a clear pathway for obtaining the target compound.[1][2]

Quantitative Data Summary

The following tables summarize the reaction parameters and yields for the multi-step synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

Table 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

| Parameter | Value | Reference |

| Starting Material | L-proline | [1][2] |

| Reagent | Chloroacetyl chloride | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Molar Ratio (L-proline:Reagent) | 1 : 1.5 | [1][2] |

| Yield | ~81% | [3] |

Table 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

| Parameter | Value | Reference |

| Starting Material | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | [1][2] |

| Reagents | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | [1][2] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Reaction Temperature | 10-15°C then Room Temperature | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Yield (after purification) | 52.5% | [2] |

Table 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Parameter | Value | Reference |

| Starting Material | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | [1][2] |

| Dehydrating Agent | Trifluoroacetic anhydride (TFAA) | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | 0-5°C then Room Temperature | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Yield (from amide) | ~83% | [3] |

Experimental Protocols

Materials and Equipment:

-

L-proline

-

Chloroacetyl chloride

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium bicarbonate

-

Trifluoroacetic anhydride (TFAA)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Diisopropyl ether

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (Silica gel)

Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

Suspend L-proline (20.0 g, 0.174 mol) in anhydrous THF (200 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[1][2]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[1][2] Monitor the reaction progress using TLC.

-

After completion, cool the mixture to room temperature.

-

Carefully add water (20 mL) and stir for 20 minutes to quench excess chloroacetyl chloride.[1][2]

-

Add saturated brine (20 mL) and ethyl acetate (200 mL). Transfer to a separatory funnel and collect the organic layer.

-

Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).[1][2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in anhydrous DCM (200 mL) and cool the solution to 10-15°C.[1][2]

-

Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM over 5 minutes.

-

Add solid ammonium bicarbonate (41.2 g, 0.522 mol) to the mixture and continue stirring for another hour.[2]

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea and excess ammonium bicarbonate.

-

Wash the residue with fresh DCM.[2]

-

Concentrate the combined filtrate under vacuum. The crude residue can be purified by column chromatography (eluent: 2% MeOH/CHCl₃) followed by crystallization from diisopropyl ether to afford the pure amide.[2]

Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-